molecular formula C12H13BrN2 B2373956 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 327990-62-5

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B2373956
CAS No.: 327990-62-5
M. Wt: 265.154
InChI Key: FLPWBPSIEMPYOY-UHFFFAOYSA-N
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Description

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. One common method includes the use of ammonium acetate and sodium cyanoborohydride in methanol. The reaction mixture is stirred overnight at 60°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Sodium cyanoborohydride is commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted carbazole derivatives, while reduction reactions can produce different amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology: In biological research, this compound is investigated for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe in biochemical studies.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to the active site of a target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

  • 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Comparison: Compared to its similar compounds, 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the presence of the bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological effects.

Properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPWBPSIEMPYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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